2-methyl-3-phenoxy-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one
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Overview
Description
2-methyl-3-phenoxy-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with phenoxy and phenoxybenzyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenoxy-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.
Attachment of the Phenoxybenzyl Group: The phenoxybenzyl group can be attached through an etherification reaction, where the phenoxybenzyl alcohol reacts with the chromen-4-one core in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenoxy-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: The phenoxy and phenoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-methyl-3-phenoxy-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenoxy-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-cyanoprop-2-yl 3-phenoxybenzoate: Known for its peroxisome proliferator-activated receptor γ agonist activity.
4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one: Another chromen derivative with similar structural features.
Uniqueness
2-methyl-3-phenoxy-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of phenoxy and phenoxybenzyl groups on the chromen-4-one core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C29H22O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-methyl-3-phenoxy-7-[(3-phenoxyphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C29H22O5/c1-20-29(34-23-12-6-3-7-13-23)28(30)26-16-15-24(18-27(26)32-20)31-19-21-9-8-14-25(17-21)33-22-10-4-2-5-11-22/h2-18H,19H2,1H3 |
InChI Key |
AJCXQUQXVPHSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC(=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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